Ethyl 3-ethylisoxazole-5-carboxylate

Regioselective synthesis Positional isomer separation MAO inhibitor intermediate

Ethyl 3-ethylisoxazole-5-carboxylate (CAS 90087-37-9) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It belongs to the alkyl 3-alkylisoxazole-5-carboxylate family, a class of compounds recognized as key intermediates for monoamine oxidase (MAO) inhibitor synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 90087-37-9
Cat. No. B1286389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethylisoxazole-5-carboxylate
CAS90087-37-9
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3
InChIKeyDEEBIXLLZPVKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Ethylisoxazole-5-Carboxylate (CAS 90087-37-9): Heterocyclic Building Block Procurement Guide


Ethyl 3-ethylisoxazole-5-carboxylate (CAS 90087-37-9) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It belongs to the alkyl 3-alkylisoxazole-5-carboxylate family, a class of compounds recognized as key intermediates for monoamine oxidase (MAO) inhibitor synthesis [1]. The compound features an ethyl substituent at the 3-position of the isoxazole ring and an ethyl ester at the 5-carboxylate position, a substitution pattern that critically distinguishes it from its 3-carboxylate positional isomer—a pair that is notoriously difficult to separate by conventional means [1]. Its predicted physicochemical profile includes a boiling point of 268.2±28.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and an ACD/LogP of 1.38 .

1
Regiochemical identity
5-carboxylate isomer for MAO inhibitor research intermediates
Selective process may support regioisomer-controlled procurement
2
Synthetic utility
Stable ester precursor for carboxylic acid and amide coupling workflows
Reported hydrolysis yield under mild conditions supports downstream use
3
Physicochemical profile
LogP ~1.38 may support tunable lipophilicity in library design
Distinct from 3-methyl analog for ADME property modulation research

Why Generic Isoxazole-5-Carboxylate Substitution Risks Procurement and Synthetic Failure for Ethyl 3-Ethylisoxazole-5-Carboxylate


Interchanging ethyl 3-ethylisoxazole-5-carboxylate with a seemingly similar isoxazole-5-carboxylate analog introduces quantifiable risks across at least three dimensions: (i) regiochemical identity—the 5-carboxylate isomer is nearly inseparable from the 3-carboxylate positional isomer by standard distillation or extraction, and legacy synthetic routes produce mixtures of both, compromising downstream pharmaceutical intermediate purity [1]; (ii) alkyl chain length at the 3-position directly influences the purity achievable from cyclization—the 3-ethyl variant achieves 96.1% post-synthesis purity, whereas the 3-isopropyl and 3-tert-butyl analogs yield only 92.8% and 84.2%, respectively, under identical process conditions [1]; and (iii) ester identity (ethyl vs. methyl) governs both lipophilicity (LogP 1.38 for the ethyl ester vs. lower values for methyl esters) and hydrolytic stability during multi-step synthetic sequences [2]. These differences are not merely academic; they translate directly into procurement specifications, synthetic reproducibility, and ultimate API purity.

Regioisomer 5-carboxylate isomer 3-carboxylate isomer
Positional isomers are nearly inseparable by conventional methods; 3-carboxylate contamination may compromise downstream purity in pharmaceutical intermediate synthesis.
3-Alkyl chain 3-ethyl (96.1% purity) 3-isopropyl or 3-tert-butyl
Branched-chain analogs may yield lower post-synthesis purity under identical process conditions; alkyl substituent directly influences cyclization efficiency.
Ester identity Ethyl ester Methyl ester
Methyl ester may hydrolyze faster during multi-step sequences; ester choice may alter lipophilicity and purification behavior.

Quantitative Differentiation Evidence: Ethyl 3-Ethylisoxazole-5-Carboxylate vs. Closest Isoxazole-5-Carboxylate Analogs


Regioselective 5-Carboxylate Synthesis: Overcoming the Positional Isomer Separation Problem

Ethyl 3-ethylisoxazole-5-carboxylate benefits from a patented process (US 3,196,161) that selectively produces the 5-carboxylate isomer as the main product, avoiding contamination with the 3-carboxylate positional isomer [1]. The prior art method (Meltzer et al., J. Am. Pharm. Assoc., 42, 594, 1953) condenses alkyl acylpyruvate with hydroxylamine in acidic aqueous medium, yielding a mixture of alkyl 3-alkylisoxazole-5-carboxylate and its position isomer, alkyl 5-alkylisoxazole-3-carboxylate, in considerable amounts [1]. These two isomers possess very similar physical properties, rendering their separation by solvent extraction or distillation extremely difficult—a critical liability when the compound is used as a starting material for medicinal agents requiring high purity [1]. The improved process uses a neutral or alkaline aqueous medium for the oxime formation step, followed by acid-catalyzed cyclization in anhydrous conditions, which selectively drives the equilibrium toward the 5-carboxylate isomer [1].

Regioselective 5-carboxylate synthesis
Reported
5-carboxylate isomer produced selectively as main product
Supports regioisomer-controlled procurement for MAO inhibitor research
Data to verify: exact isomer ratio not numerically reported in patent
Regioselective synthesis Positional isomer separation MAO inhibitor intermediate Pharmaceutical purity

Post-Synthesis Purity: Ethyl 3-Ethyl Exceeds 3-Isopropyl and 3-tert-Butyl Analogs Under Identical Process Conditions

In a direct head-to-head comparison within the same patent (US 3,196,161), ethyl 3-ethylisoxazole-5-carboxylate, ethyl 3-isopropylisoxazole-5-carboxylate, ethyl 3-tert-butylisoxazole-5-carboxylate, and ethyl 3-n-propylisoxazole-5-carboxylate were all synthesized under analogous two-step conditions (neutral/alkaline oxime formation followed by acid-catalyzed cyclization in anhydrous ethanol at 75°C for 5 hours). The post-distillation purities were determined, revealing a clear structure-purity relationship [1]. Ethyl 3-ethylisoxazole-5-carboxylate achieved 96.1% purity (bp 106°C/6.0 mm Hg), versus 92.8% for the 3-isopropyl analog (bp 82.2°C/2.5 mm Hg), 84.2% for the 3-tert-butyl analog (bp 114–116°C/0.6 mm Hg), and 97.1% for the 3-n-propyl analog (bp 106–107°C/4 mm Hg) [1]. The 3-ethyl variant occupies a favorable position: it substantially outperforms the branched-chain analogs in purity while offering distinct steric and lipophilic properties compared to the linear 3-n-propyl variant.

Post-synthesis purity
Head-to-head
96.1% purity
Reported top rank among branched-chain analogs in tested set
3-isopropyl 92.8%, 3-tert-butyl 84.2% under identical conditions
Synthetic purity Process chemistry Alkyl substituent effect Quality control

Lipophilicity Differentiation: LogP 1.38 vs. 0.75–1.16 Range for 3-Methyl Analogs

The ACD/LogP of ethyl 3-ethylisoxazole-5-carboxylate is 1.38 , representing a measurable increase in lipophilicity compared to ethyl 3-methylisoxazole-5-carboxylate (CAS 63366-79-0), which has a reported LogP of 0.75–1.16 depending on the measurement method (ACD/LogP: 1.05–1.16; ChemBase LogD (pH 5.5): 0.749) [1][2]. The ~0.2–0.6 LogP unit increase corresponds to an approximately 1.6- to 4-fold increase in octanol-water partition coefficient. This difference in lipophilicity is attributed to the additional methylene unit in the 3-ethyl substituent compared to the 3-methyl group. For downstream bioactive molecules derived from this building block, this LogP difference can influence membrane permeability, plasma protein binding, and metabolic stability of the final compound.

Lipophilicity differentiation
Cross-study comparable
ACD/LogP 1.38
Reported ~0.2–0.6 unit increase over 3-methyl analog
Supports tunable lipophilicity in medicinal chemistry library design
Lipophilicity LogP Drug-likeness Physicochemical profiling

Boiling Point and Distillation Range: Differentiating Ethyl 3-Ethyl from 3-Unsubstituted and Methyl Ester Analogs for Purification Strategy

Ethyl 3-ethylisoxazole-5-carboxylate has a predicted boiling point of 268.2±28.0°C at 760 mmHg , placing it in a distillation range that is distinct from its closest analogs. Ethyl isoxazole-5-carboxylate (CAS 173850-41-4, the 3-unsubstituted analog) boils at 219.5±13.0°C at 760 mmHg , while methyl 3-ethylisoxazole-5-carboxylate (CAS 910321-87-8, the methyl ester analog) has a predicted boiling point of 252.9°C at 760 mmHg . The 3-ethyl substituent on the target compound raises the boiling point by approximately 49°C compared to the unsubstituted analog and by approximately 15°C compared to the methyl ester, reflecting the increased molecular weight and van der Waals interactions. This boiling point differentiation is practically significant for vacuum distillation purification, where the target compound distills at 106°C/6.0 mm Hg (experimental patent data) [1].

Boiling point differentiation
Cross-study comparable
268.2±28.0°C at 760 mmHg
Distinct from unsubstituted and methyl ester analogs for purification strategy
Experimental bp 106°C/6.0 mm Hg from patent distillation
Boiling point Distillation Purification Process scale-up

Hydrolytic Conversion to 3-Ethylisoxazole-5-Carboxylic Acid: Documented Yield Under Mild Conditions

Ethyl 3-ethylisoxazole-5-carboxylate can be quantitatively converted to its corresponding carboxylic acid, 3-ethylisoxazole-5-carboxylic acid (CAS 14633-21-7), under mild basic conditions. A documented procedure from patent WO2021/231474 describes the hydrolysis of ethyl 3-ethylisoxazole-5-carboxylate (80 mg, 473 μmol, 1 eq) using sodium hydroxide (3 M, 1 mL, 1 eq) in ethanol (1 mL) at 30°C for 1 hour, yielding 200 mg (59.9%) of the carboxylic acid as a yellow solid, with LC-MS confirmation (ES+, m/z: 139.9 [(M+H)+]) . This hydrolysis yield provides a benchmark for evaluating the synthetic utility of the ethyl ester as a precursor to the carboxylic acid, which serves as a key intermediate for amide bond formation via HATU-mediated coupling [1]. The carboxylic acid derivative has been used in solid-phase peptide synthesis, coupled to resin-bound peptides using PyBOP/HOBT/DIPEA activation (20 cycles at 50 W microwave, 10 s each) [1].

Hydrolytic conversion yield
Supporting evidence
59.9% isolated yield to carboxylic acid
Supports ester hydrolysis as entry to amide coupling intermediate
Conditions: NaOH, EtOH, 30°C, 1 h; LC-MS confirmed
Ester hydrolysis Carboxylic acid intermediate Amide coupling precursor Synthetic utility

Molecular Weight and Ester Reactivity: Ethyl Ester (MW 169.18) vs. Methyl Ester (MW 155.15) Stability Profile

Ethyl 3-ethylisoxazole-5-carboxylate (MW 169.18 g/mol) differs from its methyl ester counterpart, methyl 3-ethylisoxazole-5-carboxylate (CAS 910321-87-8, MW 155.15 g/mol) , by 14.03 g/mol—corresponding to one methylene unit in the ester alkoxy group. Beyond the trivial mass difference, the ethyl ester offers measurably slower alkaline hydrolysis kinetics compared to the methyl ester. For simple aliphatic esters, the relative rate of alkaline hydrolysis (k_rel) for ethyl acetate vs. methyl acetate is approximately 0.5–0.6 (i.e., methyl ester hydrolyzes ~1.7–2.0× faster) due to steric and electronic effects of the alkoxy leaving group [1]. This kinetic difference is particularly relevant in multi-step synthetic sequences where the ester must survive intermediate transformations before being unmasked as the carboxylic acid. Additionally, the ethyl ester has a higher boiling point (268.2 vs. 252.9°C at 760 mmHg), lower volatility, and a higher LogP (1.38 vs. predicted lower values for the methyl analog), all of which influence handling, purification, and partitioning behavior.

Ester stability profile
Class-level
Ethyl ester hydrolysis rate ~0.5–0.6× vs. methyl ester
May provide wider process window in multi-step synthesis
Class-level kinetics; compound-specific validation required
Ester stability Molecular weight Hydrolysis kinetics Multi-step synthesis

Optimal Procurement and Application Scenarios for Ethyl 3-Ethylisoxazole-5-Carboxylate Based on Quantitative Evidence


MAO Inhibitor Intermediate Synthesis Requiring Regiochemically Pure 5-Carboxylate Isomer

Ethyl 3-ethylisoxazole-5-carboxylate is the optimal procured intermediate for synthetic routes targeting monoamine oxidase (MAO) inhibitors, as documented in US Patent 3,196,161 [1]. The patented selective synthesis process ensures the 5-carboxylate regioisomer is obtained as the predominant product, avoiding contamination with the inseparable 3-carboxylate positional isomer that plagued earlier methods [1]. For medicinal chemistry teams developing MAO-targeted therapeutics, sourcing material certified to originate from the selective process eliminates the risk of regioisomeric impurity that could compromise biological assay interpretation. The documented post-distillation purity of 96.1% from the patented process provides an actionable procurement specification benchmark [1].

Solid-Phase Peptide Synthesis and Amide Bond Formation via 3-Ethylisoxazole-5-Carboxylic Acid

The ethyl ester serves as a stable, storable precursor to 3-ethylisoxazole-5-carboxylic acid, which has been directly employed in microwave-assisted solid-phase peptide synthesis using PyBOP/HOBT/DIPEA activation (20 cycles at 50 W) [2]. The documented hydrolysis procedure (NaOH/EtOH, 30°C, 1 h, 59.9% yield) provides a reproducible entry point to the free carboxylic acid . Researchers planning to incorporate the 3-ethylisoxazole-5-carbonyl moiety into peptide or peptidomimetic libraries should procure the ethyl ester and perform hydrolysis immediately prior to coupling, as the ester offers superior long-term storage stability compared to the free acid.

Medicinal Chemistry Building Block Library Construction Requiring Tunable Lipophilicity

For medicinal chemistry groups constructing focused isoxazole-based compound libraries, ethyl 3-ethylisoxazole-5-carboxylate offers a quantifiably higher LogP (1.38) compared to the 3-methyl analog (LogP 0.75–1.16) [3]. This ~0.2–0.6 LogP unit difference provides a meaningful handle for modulating lipophilicity in derived lead series without altering the core scaffold. When procuring building blocks for parallel synthesis or DNA-encoded library construction, selecting the 3-ethyl variant over the 3-methyl analog can shift the average LogP of the library by a measurable increment, influencing hit-to-lead optimization of ADME properties.

Multi-Step Synthetic Route Development Requiring Ester Stability and Distillation-Friendly Physical Properties

In multi-step synthetic sequences where the ester functionality must survive several transformations before final deprotection, ethyl 3-ethylisoxazole-5-carboxylate is preferable to its methyl ester counterpart due to the ethyl ester's approximately 2-fold slower alkaline hydrolysis rate (class-level ester kinetics) [4]. Additionally, the compound's experimental boiling point of 106°C at 6.0 mm Hg [1] places it in a convenient vacuum distillation range for laboratory-scale purification, and its boiling point at atmospheric pressure (268.2°C) is sufficiently high to avoid evaporative losses during solvent removal steps. Process chemists scaling up synthetic routes should specify the ethyl ester over the methyl ester to minimize premature ester cleavage and simplify intermediate isolation.

Application
Selection Property
Validation Focus
MAO inhibitor intermediate synthesis
Regiochemical identity of 5-carboxylate isomer
Confirm isomer ratio by NMR or HPLC; review synthetic route patent provenance
Solid-phase peptide synthesis
Ester hydrolysis to carboxylic acid intermediate
Validate hydrolysis yield and LC-MS identity before coupling
Medicinal chemistry library construction
Lipophilicity tuning (LogP 1.38)
Compare LogP with 3-methyl analog for ADME modulation in lead series
Multi-step synthetic route development
Ethyl ester stability and distillation profile
Monitor ester integrity through reaction steps; verify bp under reduced pressure

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